molecular formula C12H9N5O B2564854 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime CAS No. 1111597-82-0

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime

Cat. No.: B2564854
CAS No.: 1111597-82-0
M. Wt: 239.238
InChI Key: PKXVSIDTWMRQNT-FZSIALSZSA-N
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Description

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyridine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity, which may involve the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it stand out among other similar compounds .

Properties

IUPAC Name

(NE)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXVSIDTWMRQNT-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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